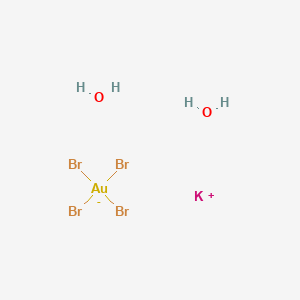

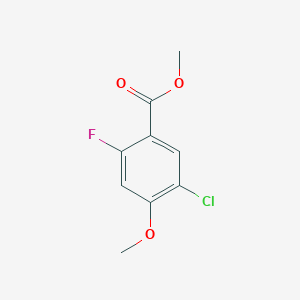

![molecular formula C7H12N2O B6314035 2,6-Diazaspiro[3.5]nonan-1-one CAS No. 1422062-20-1](/img/structure/B6314035.png)

2,6-Diazaspiro[3.5]nonan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

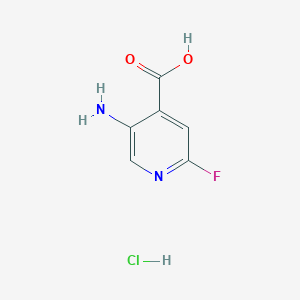

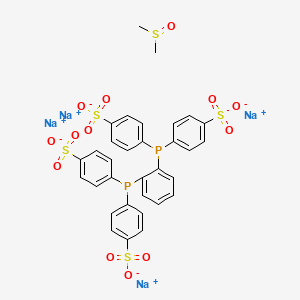

“2,6-Diazaspiro[3.5]nonan-1-one” is a chemical compound with the linear formula C7H12N2O . It has a molecular weight of 140.19 .

Synthesis Analysis

The synthesis of “this compound” involves structural optimization of an acryloyl amine moiety .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H12N2O/c10-6-7(5-9-6)2-1-3-8-4-7/h8H,1-5H2, (H,9,10) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

The compound has been identified as a potent covalent inhibitor against KRAS G12C . This suggests that it can participate in chemical reactions that inhibit the activity of the KRAS G12C protein.Applications De Recherche Scientifique

Regioselective Synthesis Applications

- Synthesis of Derivatives : 1,2-Diazaspiro[4,4]nona-2,8-diene-6-one derivatives are synthesized via cycloaddition of nitrilimides to furanone derivatives. These derivatives have potential applications in the development of new organic compounds (Farag, Elkholy, & Ali, 2008).

Chemical Synthesis Methodology

- Modified Synthesis Methods : Diazaspiro[4.4] nonane synthesis involves nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction, starting from malononitrile. This method offers higher efficiency and better yield, important for chemical production and research (Ji Zhiqin, 2004).

Advancements in Organic Chemistry

- Creation of New Organic Structures : Symmetric and unsymmetric 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes are produced by a double ring closure reaction, representing a novel approach in organic chemistry (Attanasi, Crescentini, Filippone, & Mantellini, 2001).

Pharmaceutical Research

- Anticonvulsant Agent Development : New 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones are studied for their potential as anticonvulsant agents. Their structure-property relationship has been explored, which is crucial for pharmaceutical development (Lazić et al., 2017).

Application in Medicinal Chemistry

- Novel Antitubercular Agents : Benzothiazinone derivatives containing a symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety show excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This highlights their potential as new antitubercular agents (Wang et al., 2020).

Mécanisme D'action

Target of Action

The primary target of 2,6-Diazaspiro[3.5]nonan-1-one is the KRAS G12C protein . KRAS protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alteration in human cancer .

Mode of Action

This compound acts as a covalent inhibitor against KRAS G12C . From an X-ray complex structural analysis, the this compound moiety binds in the switch-II pocket of KRAS G12C . This binding inhibits the activity of the KRAS G12C protein, thereby disrupting its role in cellular proliferation and differentiation .

Biochemical Pathways

The inhibition of KRAS G12C by this compound affects the RAS signaling pathway , which is involved in cell growth, differentiation, and survival . By inhibiting the mutated KRAS G12C protein, this compound can potentially halt the uncontrolled cell proliferation characteristic of many cancers .

Pharmacokinetics

The compound this compound exhibits high metabolic stabilities in human and mouse liver microsomes . This suggests that the compound may have good Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which could impact its bioavailability and effectiveness as a therapeutic agent .

Result of Action

The result of the action of this compound is a dose-dependent antitumor effect . In an NCI-H1373 xenograft mouse model, the compound showed a significant reduction in tumor growth .

Orientations Futures

The compound has shown promising results as a covalent inhibitor of KRAS G12C . It has high metabolic stabilities in human and mouse liver microsomes and has shown a dose-dependent antitumor effect in an NCI-H1373 xenograft mouse model . These findings suggest potential future directions for the use of “2,6-Diazaspiro[3.5]nonan-1-one” in cancer treatment.

Analyse Biochimique

Cellular Effects

Compounds with similar structures have been shown to inhibit the KRAS G12C protein, which plays a key role in cellular proliferation and differentiation .

Molecular Mechanism

It’s suggested that similar compounds bind in the switch-II pocket of the KRAS G12C protein, inhibiting its function .

Temporal Effects in Laboratory Settings

Similar compounds have shown high metabolic stabilities in human and mouse liver microsomes .

Dosage Effects in Animal Models

Similar compounds have shown a dose-dependent antitumor effect in an NCI-H1373 xenograft mouse model .

Metabolic Pathways

Metabolic pathways are a series of interconnected biochemical reactions that convert a substrate molecule or molecules through a series of metabolic intermediates, eventually yielding a final product or products .

Propriétés

IUPAC Name |

2,8-diazaspiro[3.5]nonan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-6-7(5-9-6)2-1-3-8-4-7/h8H,1-5H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXVNBLZCZAFLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC1)CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

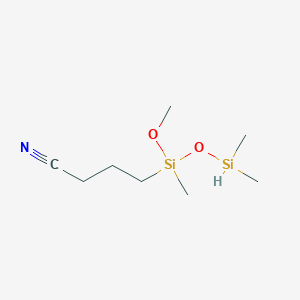

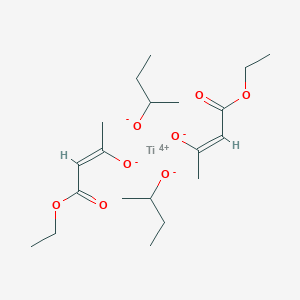

![(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;yttrium](/img/structure/B6313980.png)